An In-depth Technical Guide to N2,N2-Dimethylamino-6-deamino adenosine
An In-depth Technical Guide to N2,N2-Dimethylamino-6-deamino adenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2,N2-Dimethylamino-6-deamino adenosine (B11128), also known as 2-Dimethylaminonebularine, is a synthetic purine (B94841) nucleoside analog. While its structural similarity to adenosine suggests potential biological activity, publicly available research on this specific compound is limited. This guide synthesizes the available information regarding its chemical properties and posits its likely biological activities and mechanisms of action based on the well-established pharmacology of related purine nucleoside analogs. The primary hypothesized activities of N2,N2-Dimethylamino-6-deamino adenosine are centered around anticancer effects, likely mediated through the inhibition of DNA synthesis and the induction of apoptosis.[1] This document provides a framework for future research by outlining potential experimental protocols and signaling pathways for investigation.
Chemical and Physical Properties
A summary of the key chemical and physical properties for N2,N2-Dimethylamino-6-deamino adenosine is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 105208-35-3 | [2][3][4] |
| Molecular Formula | C₁₂H₁₇N₅O₄ | [3] |
| Molecular Weight | 295.29 g/mol | [3] |
| IUPAC Name | (2R,3R,4S,5R)-2-(2-(Dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | N/A |
| Synonyms | 2-Dimethylaminonebularine, N2,N2-Dimethyl-6-aminopurine ribonucleoside | N/A |
| Appearance | Solid (predicted) | N/A |
| Solubility | Predicted to be soluble in organic solvents such as DMSO and ethanol. | N/A |
Postulated Biological Activity and Mechanism of Action
Based on its classification as a purine nucleoside analog, N2,N2-Dimethylamino-6-deamino adenosine is anticipated to exhibit anticancer properties.[1] The proposed mechanisms of action are twofold:
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Inhibition of DNA Synthesis: Like many purine analogs, this compound is likely to be metabolized intracellularly to its triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation and halting cell proliferation.[5]
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Induction of Apoptosis: Incorporation of the nucleoside analog into DNA can trigger cellular stress responses and DNA damage pathways, ultimately leading to programmed cell death, or apoptosis.[6] This is a common mechanism for many cytotoxic cancer chemotherapeutics.[7][8][9]
The dimethylamino substitution at the N2 position and the deamination at the 6-position are key structural modifications from the parent adenosine molecule. These changes are expected to alter its interaction with metabolic enzymes and target proteins, potentially conferring selectivity and potency.
Potential Signaling Pathways
The biological effects of N2,N2-Dimethylamino-6-deamino adenosine are likely to intersect with several critical cellular signaling pathways.
DNA Damage and Apoptosis Pathway
The incorporation of N2,N2-Dimethylamino-6-deamino adenosine into DNA would likely be recognized by the cell's DNA damage response machinery, leading to the activation of apoptotic pathways.
Caption: Postulated pathway of DNA damage-induced apoptosis.
Adenosine Receptor Signaling
Given its structural similarity to adenosine, it is plausible that N2,N2-Dimethylamino-6-deamino adenosine could interact with adenosine receptors (A1, A2A, A2B, A3). These G protein-coupled receptors are involved in a myriad of physiological processes. Depending on the receptor subtype and the nature of the interaction (agonist or antagonist), this could lead to various downstream effects, including modulation of adenylyl cyclase activity and intracellular cAMP levels.
Caption: Potential interaction with adenosine receptor signaling.
Proposed Experimental Protocols
To elucidate the biological activity of N2,N2-Dimethylamino-6-deamino adenosine, the following experimental protocols are proposed.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of N2,N2-Dimethylamino-6-deamino adenosine on various cancer cell lines.
Methodology:
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Cell Culture: Culture selected cancer cell lines (e.g., human leukemia, colon carcinoma) in appropriate media and conditions.
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Compound Preparation: Prepare a stock solution of N2,N2-Dimethylamino-6-deamino adenosine in a suitable solvent (e.g., DMSO) and create serial dilutions.
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Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of the compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
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Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a sulforhodamine B (SRB) assay.
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Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curves.
Caption: Workflow for in vitro cytotoxicity testing.
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity of N2,N2-Dimethylamino-6-deamino adenosine for the four subtypes of human adenosine receptors.
Methodology:
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Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing each of the human adenosine receptor subtypes (A1, A2A, A2B, A3).
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Radioligand: Select a suitable radioligand with high affinity and selectivity for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).
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Competitive Binding Assay:
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Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (N2,N2-Dimethylamino-6-deamino adenosine).
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Incubate to allow binding to reach equilibrium.
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Separate bound from free radioligand by rapid filtration through glass fiber filters.
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Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
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Determine the IC50 value from the competition curve.
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Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
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Adenylate Cyclase Activity Assay
Objective: To determine if N2,N2-Dimethylamino-6-deamino adenosine acts as an agonist or antagonist at Gs- or Gi-coupled adenosine receptors by measuring its effect on adenylyl cyclase activity.
Methodology:
-
Membrane Preparation: Use membrane preparations from cells expressing the adenosine receptor subtype of interest.
-
Assay Reaction:
-
Incubate the membranes with ATP (the substrate for adenylyl cyclase) and the test compound at various concentrations.
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To test for agonism, measure cAMP production in the presence of the test compound alone.
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To test for antagonism, measure cAMP production in the presence of a known adenosine receptor agonist with and without the test compound.
-
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cAMP Measurement: Quantify the amount of cAMP produced using a commercially available enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).
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Data Analysis: Plot the concentration of the test compound against cAMP production to determine its effect on adenylyl cyclase activity and to calculate EC50 or IC50 values.
Conclusion and Future Directions
N2,N2-Dimethylamino-6-deamino adenosine is a purine nucleoside analog with potential as an anticancer agent. While direct experimental data is scarce, its chemical structure suggests that it likely functions by inhibiting DNA synthesis and inducing apoptosis, common mechanisms for this class of compounds. Furthermore, its similarity to adenosine warrants investigation into its effects on adenosine receptor signaling. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of its biological activities. Future research should focus on obtaining empirical data to validate these hypotheses, including comprehensive in vitro and in vivo studies to determine its efficacy, selectivity, and mechanism of action. Such studies will be crucial in assessing its potential for further development as a therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-directed mutagenesis of the human A1 adenosine receptor: influences of acidic and hydroxy residues in the first four transmembrane domains on ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Purine deoxyribonucleosides counteract effects of hydroxyurea on deoxyribonucleoside triphosphate pools and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
